molecular formula C7H10ClIN2O B2838278 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole CAS No. 2197054-81-0

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole

Cat. No. B2838278
CAS RN: 2197054-81-0
M. Wt: 300.52
InChI Key: LTRMYQAWPUZQIJ-UHFFFAOYSA-N
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Description

“4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. Unfortunately, without specific data or resources, it’s not possible to provide these details for this compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • A general two-step method for synthesizing 4-(alkyl)pyrazoles has been developed, demonstrating the versatility of pyrazoles in chemical synthesis. This method involves the reaction of organyl diethylacetals with the Vilsmeier reagent, followed by reaction with hydrazine monohydrogenchloride to yield the desired pyrazoles. The structural analysis of these compounds reveals significant insights into their solubility and molecular organization, which can be critical for their application in various fields (Reger et al., 2003).

Tautomerism Studies

  • The tautomerism of pyrazolin-5-ones, closely related to pyrazoles, has been examined using NMR and IR spectroscopy. Understanding tautomerism is essential for the application of these compounds in chemical synthesis and drug design, as it affects their reactivity and interaction with biological targets (Newman & Pauwels, 1970).

Molecular Docking and Quantum Chemical Calculations

  • The molecular structure and spectroscopic data of pyrazole derivatives have been investigated using DFT calculations, providing insights into their electronic properties and potential interactions with biological molecules. Such studies are crucial for the development of new drugs and materials with specific electronic and optical properties (Viji et al., 2020).

Synthesis of Condensed Pyrazoles

  • Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, leading to the synthesis of various condensed pyrazoles. These compounds have potential applications in materials science and as intermediates in organic synthesis (Arbačiauskienė et al., 2011).

Antioxidant Properties and DFT Calculations

  • The synthesis of a novel pyrazole derivative and its antioxidant properties have been investigated, along with DFT calculations to analyze its structure and electronic properties. Such studies are important for the development of new antioxidants and understanding the mechanism of action at the molecular level (Naveen et al., 2021).

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its reactivity, toxicity, and other factors. Without specific safety data or a Material Safety Data Sheet (MSDS) for this compound, it’s not possible to provide detailed information .

properties

IUPAC Name

4-chloro-1-(1-ethoxyethyl)-3-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClIN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRMYQAWPUZQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=C(C(=N1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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